Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate

Amine oxidase inhibition MAO-A/B pharmacology CNS drug discovery

Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate (CAS 2034339-48-3) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 5-position with a 3-methyl-1,2,4-oxadiazole ring and at the 4-position with an amino-linked ethyl benzoate group. Its molecular formula is C₁₆H₁₅N₅O₃ with a molecular weight of 325.33 g/mol.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 2034339-48-3
Cat. No. B2393514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate
CAS2034339-48-3
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC2=NC=NC=C2C3=NC(=NO3)C
InChIInChI=1S/C16H15N5O3/c1-3-23-16(22)11-5-4-6-12(7-11)20-14-13(8-17-9-18-14)15-19-10(2)21-24-15/h4-9H,3H2,1-2H3,(H,17,18,20)
InChIKeyZIVRRYJVFWQBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate (CAS 2034339-48-3): Core Chemotype Identity and Procurement Baseline


Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate (CAS 2034339-48-3) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 5-position with a 3-methyl-1,2,4-oxadiazole ring and at the 4-position with an amino-linked ethyl benzoate group. Its molecular formula is C₁₆H₁₅N₅O₃ with a molecular weight of 325.33 g/mol [1]. This compound is of primary interest as a CCR5 receptor antagonist scaffold in antiviral and immunomodulatory research, with documented ancillary activity against amine oxidase [flavin-containing] A/B (MAO-A/B) [2][3]. The combination of a 1,2,4-oxadiazole heterocycle with a 4-aminopyrimidine linkage constitutes a chemotype that has been actively explored in multiple kinase inhibitor and GPCR antagonist programs, making CAS 2034339-48-3 a useful probe compound for structure–activity relationship (SAR) campaigns in the CCR5 and MAO target families.

Why Generic Substitution Fails for CAS 2034339-48-3: Structural Determinants of Differential Target Engagement


Compounds within the pyrimidine–oxadiazole class cannot be treated as interchangeable procurement items because subtle modifications to the oxadiazole C3 substituent, the pyrimidine C4 amine linker, and the benzoate ester moiety profoundly alter both target selectivity and potency. Published data demonstrate that replacing the 3-methyl group on the 1,2,4-oxadiazole ring with a thiophenyl, isopropyl, or other aryl/alkyl substituent yields compounds with divergent CCR5 antagonist profiles and entirely different secondary pharmacology fingerprints [1]. Similarly, the ethyl ester of the benzoate group functions as a potential prodrug or solubility-modulating handle — switching to a methyl ester, free carboxylic acid, or nitrile analog (e.g., 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile) alters physicochemical properties (logP, permeability, solubility) that directly affect assay reproducibility and in vitro–in vivo correlation [2]. In the specific context of CCR5 antagonism, the target compound's 3-methyl-1,2,4-oxadiazole motif is shared with known nanomolar CCR5 ligands (e.g., N-((1S)-3-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-1-phenylbutyl)cyclobutanecarboxamide, IC₅₀ = 21.4 nM), suggesting that even minor changes to the linker and terminal group dramatically modulate affinity [3]. Generically sourcing a 'pyrimidine-oxadiazole' analog without verifying the exact substitution pattern risks obtaining a compound with orders-of-magnitude difference in potency at the intended target.

Quantitative Differentiation Evidence for CAS 2034339-48-3: Comparator-Anchored Performance Data


MAO-A/B Affinity: Ki = 145 nM with Fold-Selectivity Over Alpha-2 Adrenergic Receptors

CAS 2034339-48-3 (tested as BDBM50091345 / CHEMBL2092861) demonstrates a binding affinity of Ki = 145 nM at human amine oxidase [flavin-containing] A/B in a radioligand displacement assay using [³H]idazoxan on rabbit kidney membranes [1]. In contrast, its affinity at rat cortex alpha-2 adrenergic receptors is Ki = 5,010 nM in a [³H]clonidine displacement assay, representing a ~35-fold selectivity window for MAO-A/B over alpha-2 adrenergic receptors [1]. For context, the clinically used MAO-A/B reference compound clorgyline exhibits Ki values in the low nanomolar range (~1–10 nM) at MAO-A but with a different selectivity fingerprint. The 145 nM affinity places CAS 2034339-48-3 in the moderate-affinity range suitable for probe compound applications where irreversible MAO inhibition is undesirable [2].

Amine oxidase inhibition MAO-A/B pharmacology CNS drug discovery

CCR5 Antagonist Pharmacological Annotation: Validated Target Engagement Class Membership

CAS 2034339-48-3 has been explicitly identified through pharmacological screening as a CCR5 receptor antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While the precise IC₅₀ value for this exact compound against CCR5 has not been publicly disclosed in the curated database record, its structural membership in the 3-methyl-1,2,4-oxadiazole-containing CCR5 ligand class is corroborated by the activity of close structural analogs. The most relevant comparator, N-((1S)-3-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-1-phenylbutyl)cyclobutanecarboxamide (BDBM50276897), shares the identical 3-methyl-1,2,4-oxadiazole pharmacophore and exhibits an IC₅₀ of 21.4 nM at human recombinant CCR5 expressed in HeLa-P4 cells (HIV-1 gp160 binding assay) [2]. For broader CCR5 antagonist context, the FDA-approved drug maraviroc demonstrates an IC₅₀ of approximately 3–10 nM in comparable CCR5 binding assays, while early-generation pyrimidine-based CCR5 antagonists such as vicriviroc show IC₅₀ values of ~0.91 nM .

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Structural Differentiation from Ester and Nitrile Analogs: Property and Reactivity Implications

CAS 2034339-48-3 incorporates an ethyl ester at the meta-position of the benzoate ring, which distinguishes it from the corresponding methyl ester analog (Methyl 3-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate) and the benzonitrile analog (4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile) . The ethyl ester serves as a hydrolytically cleavable group that can be converted in vivo or under basic/esterase conditions to the free carboxylic acid, a common prodrug strategy to enhance aqueous solubility of the active principle. The calculated partition coefficient (ClogP) for CAS 2034339-48-3 has been reported as approximately 1.0, and the compound is classified as permeability-positive in cell-based assays (permeability flag = 1) . In contrast, the benzonitrile analog replaces the ionizable ester with a non-hydrolyzable, electron-withdrawing nitrile group, yielding different hydrogen-bonding capacity and metabolic stability profiles. The aqueous solubility of CAS 2034339-48-3 has been experimentally determined (ChEMBL assay CHEMBL3376393), though specific numeric values require access to the full ChEMBL record [1].

Prodrug design Benzoate ester hydrolysis Physicochemical optimization

Class-Level Evidence: 1,2,4-Oxadiazole-Containing Diarylpyrimidines as Potent HIV-1 NNRTIs

A recent medicinal chemistry campaign published in the Journal of Medicinal Chemistry (2025) demonstrated that oxadiazole-containing diarylpyrimidine (DAPY) derivatives are potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with lead compound 18e exhibiting a T₁/₂ of 2.35 h, oral bioavailability (F) of 14.4%, and an LD₅₀ > 2,000 mg/kg, while the 1,3,4-oxadiazolylpyridine motif was identified as essential for reverse transcriptase binding [1]. Although CAS 2034339-48-3 is not a DAPY derivative, it shares the core pyrimidine–oxadiazole architecture and an aminoaryl linkage that are critical pharmacophoric elements in this NNRTI series. The broader class context is further supported by earlier work demonstrating that ADAM (alkenyldiarylmethane) analogs incorporating 1,2,4-oxadiazole systems inhibit HIV-1 reverse transcriptase with IC₅₀ values ranging from <1.0 μM to 0.02 μM [2]. This class-level evidence establishes the pyrimidine–1,2,4-oxadiazole scaffold as a privileged chemotype for antiviral target engagement.

HIV-1 non-nucleoside reverse transcriptase inhibitors Antiviral drug discovery Diarylpyrimidine SAR

Recommended Application Scenarios for Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate (CAS 2034339-48-3) Based on Verified Differentiation Evidence


CCR5 Antagonist SAR Probe in Chemokine Receptor Drug Discovery Programs

CAS 2034339-48-3 is most appropriately deployed as a scaffold-hopping starting point in CCR5 antagonist medicinal chemistry campaigns, particularly where the 3-methyl-1,2,4-oxadiazole pharmacophore is hypothesized to confer advantages in target residence time or selectivity relative to 1,3,4-oxadiazole or triazole isosteres. The compound's confirmed CCR5 antagonist annotation [1], combined with the 21.4 nM IC₅₀ of its closest structural analog sharing the identical oxadiazole motif [2], supports its use in head-to-head SAR comparisons against maraviroc-class and vicriviroc-class CCR5 ligands. Researchers seeking to explore intracellular allosteric CCR5 modulation — a mechanism distinct from orthosteric antagonists like maraviroc — may find this chemotype particularly relevant given recent advances in intracellular CCR5 antagonist development [3].

Monoamine Oxidase A/B Probe Compound with Documented Alpha-2 Adrenergic Selectivity Window

The binding affinity data establishing Ki = 145 nM at human MAO-A/B alongside a ~35-fold selectivity window over alpha-2 adrenergic receptors (Ki = 5,010 nM) [1] make CAS 2034339-48-3 a useful probe for CNS drug discovery groups investigating reversible MAO inhibition. Unlike irreversible clinical MAO inhibitors (e.g., clorgyline, phenelzine), the moderate affinity of this compound reduces the risk of complete enzyme inactivation in cellular assays, allowing dose–response and reversibility studies. Procurement teams supporting neuroscience or neuroinflammation programs should select this compound when a dual MAO-A/B inhibitor with minimal alpha-2 adrenergic cross-reactivity is required.

Ethyl Ester Prodrug Feasibility and Physicochemical Optimization Studies

CAS 2034339-48-3's ethyl ester moiety distinguishes it from methyl ester and nitrile analogs, making it the preferred procurement choice for laboratories evaluating esterase-mediated prodrug activation strategies [1][2]. The compound's measured cell-based permeability (positive, flag = 1) and calculated ClogP ≈ 1.0 [3] support its use in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies where ester hydrolysis kinetics are correlated with apparent permeability. Formulation scientists investigating pH-dependent solubility of weakly basic heterocyclic prodrugs can leverage the existing solubility data recorded in ChEMBL (CHEMBL3376393) as a baseline for salt-form and co-solvent optimization [4].

HIV-1 NNRTI Screening Cascade Entry Point via Pyrimidine–Oxadiazole Chemotype

Given the demonstrated activity of structurally related pyrimidine–1,2,4-oxadiazole compounds as HIV-1 non-nucleoside reverse transcriptase inhibitors — with lead compounds achieving IC₅₀ values as low as 0.02 μM and favorable pharmacokinetic profiles (T₁/₂ = 2.35 h for DAPY-oxadiazole 18e) [1] — CAS 2034339-48-3 merits inclusion in antiviral screening cascades as a representative of the 1,2,4-oxadiazole regioisomeric class. This is particularly relevant for screening collections where the majority of oxadiazole-containing entries are of the 1,3,4-oxadiazole subtype; the 1,2,4-oxadiazole regioisomer may exhibit differential binding modes in the NNRTI hydrophobic channel and should not be omitted from diversity-oriented antiviral screening sets.

Quote Request

Request a Quote for Ethyl 3-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.